Hulupinic acid - 1891-42-5

Hulupinic acid

Catalog Number: EVT-348771
CAS Number: 1891-42-5
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hulupinic acid is a naturally occurring organic compound primarily found in the lupulin glands of aged hops (Humulus lupulus). [, ] It belongs to the class of organic compounds known as phloroglucinol derivatives. [] Hulupinic acid is a product of the oxidation of hop beta-acids, specifically colupulone, during the aging process of hops. [, , ] Its presence and concentration increase as hops age. [, ] While hulupinic acid itself does not contribute significantly to the bitterness of beer, it is a key marker of hop age and oxidation, influencing the overall sensory profile of beer. [, ]

Cohulupone

  • Compound Description: Cohulupone is a bitter compound found in hops and is an important intermediate in the formation of hulupinic acid. [, ] It contributes to the bitter flavor of beer and is known for its iso-alpha-acid-like bitter taste. []
  • Relevance: Cohulupone is a direct precursor to hulupinic acid, formed during the oxidation of colupulone. [] It shares a similar structure with hulupinic acid, differing only in the presence of a five-membered ring and a hydroxyl group in hulupinic acid.

Colupulone

  • Compound Description: Colupulone is a beta-acid found in hops that contributes to the bitter flavor of beer. [] It undergoes thermal degradation during the brewing process, resulting in various bitter-tasting transformation products. []
  • Relevance: Colupulone is the starting material for the formation of hulupinic acid. [] It undergoes oxidation to form cohulupone, which further oxidizes to yield hulupinic acid.

Nortricyclocolupone

  • Compound Description: Nortricyclocolupone is a bitter-tasting transformation product formed from the thermal degradation of colupulone during wort boiling. []

Tricyclocolupone (two epimers)

  • Compound Description: Tricyclocolupone is another bitter-tasting compound formed from the thermal transformation of colupulone, existing as two epimers. []
  • Compound Description: Dehydrotricyclocolupone represents another set of epimers resulting from colupulone transformation during wort boiling, contributing to the bitter flavor profile of beer. []

Hydroxytricyclocolupone (two epimers)

  • Compound Description: Hydroxytricyclocolupone, identified as two epimers, is formed from colupulone during the brewing process. It has a low recognition threshold and contributes a long-lasting, harsh bitterness to beer. []

Hydroperoxytricyclocolupone (two epimers)

  • Compound Description: Hydroperoxytricyclocolupone, existing as two epimers, is another identified transformation product of colupulone, contributing to the complex bitterness of beer. []

Xanthohumol

  • Compound Description: Xanthohumol is a prenylated chalcone found in hops. [, ] It is considered the most potent phytoestrogen known and possesses various biological activities, including antioxidant and anti-inflammatory properties. []
  • Relevance: Xanthohumol, along with hulupinic acid, represents a significant component of the soft resins found in hops. [] They both contribute to the overall chemical profile of hops, although they belong to different chemical classes.

α-Hard Resin

  • Compound Description: The α-hard resin is a fraction of the hard resin found in hops. It is characterized by its ability to form an insoluble lead salt. []
  • Relevance: Hulupinic acid is a identified component of the α-hard resin fraction. [] The concentration of α-hard resin, and consequently hulupinic acid, increases as hops age. []

β-Hard Resin

  • Compound Description: The β-hard resin is another fraction of the hard resin found in hops, distinct from the α-hard resin. [] It includes compounds like xanthohumol. []

8-Prenylnaringenin

  • Compound Description: 8-Prenylnaringenin is a prenylflavonoid found in hops. [] Prenylflavonoids are known for their potential biological activities.

6-Prenylnaringenin

  • Compound Description: 6-Prenylnaringenin is another prenylflavonoid found in hops. [] Like 8-Prenylnaringenin, it belongs to the class of compounds known for their potential biological effects.

Isoxanthohumol

  • Compound Description: Isoxanthohumol is a prenylflavonoid found in hops and is a structural isomer of xanthohumol. []

Lupulone

  • Compound Description: Lupulone is a beta-acid found in hops that contributes to its bitter properties. []
Source

Hulupinic acid is sourced from the hop plant, which is widely cultivated for its use in brewing beer. The extraction of hulupinic acid typically involves hydroethanolic extracts of Humulus lupulus, where various methods such as liquid-liquid extraction and supercritical fluid chromatography are employed to isolate this compound along with other bitter acids .

Classification

Hulupinic acid falls under the category of bitter acids, which are a subclass of secondary metabolites. These compounds are characterized by their complex structures and are primarily classified based on their chemical composition and functional groups. In the context of hops, hulupinic acid is associated with α-acids and β-acids, which are crucial for imparting bitterness to beer .

Synthesis Analysis

Methods

The synthesis of hulupinic acid can occur through both natural extraction and synthetic processes. The most common method involves the oxidation of hop acids during the brewing process, particularly when hops are boiled in wort. This thermal treatment leads to the formation of various bitter compounds, including hulupinic acid.

Technical Details

The extraction process typically employs hydroethanolic solvents, which effectively dissolve polar and non-polar compounds from the plant material. Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are utilized to monitor the extraction process and identify hulupinic acid among other constituents .

Molecular Structure Analysis

Structure

Hulupinic acid has a complex molecular structure that can be represented by its chemical formula C21H30O5C_{21}H_{30}O_5. The structure features multiple functional groups typical of phenolic compounds, contributing to its bioactivity.

Data

The molecular weight of hulupinic acid is approximately 362.46 g/mol. Detailed structural analysis often employs spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to elucidate its configuration and confirm its identity .

Chemical Reactions Analysis

Reactions

Hulupinic acid participates in various chemical reactions typical of polyphenolic compounds. These include oxidation-reduction reactions, where it can act as an antioxidant, scavenging free radicals due to its phenolic hydroxyl groups.

Technical Details

The reactivity of hulupinic acid can be influenced by environmental factors such as pH and temperature. For instance, under acidic conditions, it may undergo hydrolysis or further oxidation, leading to the formation of additional bioactive compounds .

Mechanism of Action

Process

The mechanism of action for hulupinic acid primarily relates to its antioxidant properties. It exerts protective effects by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This action is crucial in various biological systems where oxidative stress is a concern.

Data

Studies have shown that hulupinic acid can inhibit lipid peroxidation and modulate inflammatory responses, suggesting potential therapeutic applications in managing oxidative stress-related diseases .

Physical and Chemical Properties Analysis

Physical Properties

Hulupinic acid is typically found as a solid at room temperature, exhibiting a yellowish hue. It has a melting point that varies depending on purity but generally falls within a specific range indicative of crystalline substances.

Chemical Properties

  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Stability: The compound is relatively stable under normal conditions but may degrade upon prolonged exposure to light or heat.

Relevant analyses often include determining its UV-Vis absorption spectrum, which aids in identifying concentration levels during extraction processes .

Applications

Hulupinic acid has several scientific uses:

  • Food Industry: It is utilized for its bitter flavoring properties in beer production.
  • Pharmaceuticals: Research indicates potential health benefits including anti-inflammatory and antioxidant effects, making it a candidate for dietary supplements.
  • Cosmetics: Due to its antioxidant properties, hulupinic acid may also be explored for use in skincare products aimed at reducing oxidative damage .
Introduction to Hulupinic Acid in Phytochemical Research

Historical Context and Discovery in Humulus lupulus

Hulupinic acid was first isolated as a distinct chemical entity from hop (Humulus lupulus L.) cones during phytochemical investigations targeting the plant's complex bitter acid profile. The initial structural characterization occurred in 2004 when researchers identified it within the ethyl acetate-soluble fraction of hop extracts during bioactivity-guided fractionation studies. This discovery emerged from broader efforts to characterize hop constituents responsible for modulating inflammatory responses, specifically those inhibiting nitric oxide (NO) production in macrophage cells. Unlike the more abundant α-acids (humulone analogs) and β-acids (lupulone analogs) that dominate brewing chemistry, hulupinic acid represented a structural outlier among hop's specialized metabolites—a carboxylated derivative of phloroglucinol with a distinctive terpenoid side chain [9]. Its isolation employed chromatographic techniques including column chromatography and preparative HPLC, followed by structural elucidation through NMR spectroscopy and mass spectrometry, establishing it as a novel compound at the time of discovery [9]. Historically, research emphasis remained on humulone and lupulone derivatives due to their brewing significance, causing hulupinic acid to be relatively overlooked until specialized pharmacological screening revealed its presence.

Table 1: Discovery and Isolation Profile of Hulupinic Acid

CharacteristicDetail
Source MaterialEthyl acetate-soluble fraction of Humulus lupulus (hop) cones
Isolation MethodBioactivity-guided fractionation, column chromatography, preparative HPLC
Initial IdentificationSpectroscopic analysis (NMR, MS)
Key ResearchPhytochemical investigation of NO-inhibitory compounds in hops (2004)
Structural ClassModified phloroglucinol derivative with prenylation and carboxylation

Role in Plant Secondary Metabolism and Ecological Significance

Within hop's biochemical framework, hulupinic acid functions as a specialized metabolite contributing to the plant's chemical defense arsenal. As a modified phloroglucinol derivative featuring both prenylation (attachment of a terpenoid side chain) and carboxylation, it exemplifies structural hybridity in phenolic metabolism. Hulupinic acid belongs to the broader chemical category of prenylated phenolics—compounds evolutionarily optimized for ecological interactions. These metabolites typically serve as phytoanticipins or phytoalexins—defensive compounds acting against herbivores, microbial pathogens, and competing plants [8]. Its specific ecological functions, while not fully elucidated in situ, can be inferred from structural analogs and the bioactivities observed in laboratory settings. Research demonstrates that hulupinic acid exhibits potent inhibition of nitric oxide (NO) production in activated macrophage cells (RAW 264.7) [9]. This anti-inflammatory activity suggests a plausible defensive role against biotic stressors in the plant's natural environment, potentially modulating microbial colonization or insect herbivory by interfering with cellular signaling pathways in attackers. Additionally, like other phenolic acids in hops, it may contribute to oxidative stress management within plant tissues, serving as a redox buffer under environmental pressures such as UV exposure [7].

Chemically, hulupinic acid likely arises through the acetate-malonate pathway (for the phloroglucinol core) coupled with prenyltransferase activity (adding the terpenoid moiety). The carboxyl group represents a further oxidative modification, possibly enhancing solubility or altering molecular targets. Its concentration varies significantly based on genotype, environmental conditions, and developmental stage—factors influencing the expression of defensive metabolites across plant species [6] [7]. Unlike the highly abundant α- and β-acids concentrated in lupulin glands, hulupinic acid occurs at lower concentrations, positioning it as a minor but functionally significant component within hop's phytochemical landscape.

Comparative Analysis of Hulupinic Acid Among Prenylated Phenolic Derivatives

Hulupinic acid occupies a distinct niche within hop’s diverse spectrum of prenylated phenolic compounds. Chemically, it diverges from the major classes through its carboxylic acid functionalization, setting it apart from both the cyclic ketones (α-acids like humulone) and the more lipophilic β-acid resorcinol derivatives (e.g., lupulone). This structural difference confers distinct physicochemical properties—potentially increasing water solubility relative to highly non-polar hop acids like lupulone—and alters its biological interactions. Unlike α-acids which readily isomerize during brewing, or β-acids which oxidize to hulupones, hulupinic acid possesses greater chemical stability due to the absence of the highly reactive enolized β-triketone system found in humulone and its degradation-resistant phloroglucinol core [9].

Table 2: Comparative Structural and Functional Attributes of Key Prenylated Phenolics in Hops

Compound ClassRepresentative CompoundCore StructureKey Functional GroupsMolecular Weight Range (Da)Primary Documented Bioactivity
α-AcidsHumulonePhloracylophenoneEnolized β-triketone~ 346-370Antimicrobial, Bitter flavorant
β-AcidsLupuloneResorcinolAcylphloroglucinol~ 340-364Antimicrobial, Sedative
PrenylflavonoidsXanthohumolChalconePrenyl, Methoxy~ 354Antioxidant, Estrogenic
Phloroglucinol DerivativesHulupinic AcidPhloroglucinolPrenyl, Carboxyl~ 278*NO production inhibition
Hulupinic Acid DerivativesCompound 8 [9]Modified LupuloneOxidized side chain~ 478Moderate NO inhibition

*Estimated based on molecular formula C~15~H~18~O~5~

Functionally, while α/β-acids primarily contribute bitterness and antimicrobial preservation in beer, hulupinic acid’s significance lies predominantly in potential bioactivity modulation. Its strong inhibition of nitric oxide production (observed in vitro) surpasses that of several co-occurring prenylflavonoids and some lupulone derivatives [9]. This positions it, alongside compounds like hulupinic acid derivative 8 (a modified lupulone), as a candidate for anti-inflammatory applications. However, its lower natural abundance compared to humulone or xanthohumol limits its contribution to bulk hop extracts unless selective enrichment strategies are employed. Analytically, hulupinic acid quantification requires specialized chromatographic methods (e.g., LC-MS/MS) due to its lower concentration and structural similarity to other minor phenolics [6], contrasting with the standardized spectrophotometric or HPLC-UV methods used for major α- and β-acids. Research suggests its presence, while minor, contributes to the "entourage effect" within the complex phytochemical matrix of hops—where minor constituents enhance or modulate the overall biological profile beyond what major compounds achieve alone.

Properties

CAS Number

1891-42-5

Product Name

Hulupinic acid

IUPAC Name

4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3

InChI Key

KKNXLCGOZLVUHL-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C

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